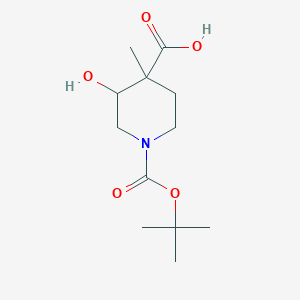

1-(tert-Butoxycarbonyl)-3-hydroxy-4-methylpiperidine-4-carboxylic acid

説明

1-(tert-Butoxycarbonyl)-3-hydroxy-4-methylpiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The compound “1-(tert-Butoxycarbonyl)-3-hydroxy-4-methylpiperidine-4-carboxylic acid” is a type of tert-butyloxycarbonyl (Boc) protected amino acid . The Boc group is a common protecting group used in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Mode of Action

The Boc group in the compound serves as a protecting group for the amino functionality. It can be selectively removed under certain conditions, revealing the amino group for further reactions . The deprotection of the Boc group can be achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

Biochemical Pathways

The compound can be used in peptide synthesis, where the Boc group serves as a protecting group for the amino functionality . After the deprotection of the Boc group, the resulting amino group can participate in peptide bond formation, leading to the synthesis of dipeptides .

Result of Action

The primary result of the action of this compound is the formation of dipeptides through peptide bond formation . This is achieved after the deprotection of the Boc group, which reveals the amino group for further reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the Boc group can be achieved under room temperature conditions . Additionally, the presence of certain reagents, such as oxalyl chloride, is necessary for the deprotection process . The compound’s stability and reactivity can also be affected by the solvent used, the pH of the environment, and other factors.

生化学分析

Biochemical Properties

1-(tert-Butoxycarbonyl)-3-hydroxy-4-methylpiperidine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The Boc group is an acid-labile protecting group that can be easily removed under acidic conditions, allowing for selective deprotection of amino groups in the presence of other functional groups . This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which recognize and cleave the Boc group to release the free amino group . The nature of these interactions is primarily based on the recognition of the Boc group by the active sites of these enzymes, leading to its cleavage and subsequent release of the protected amino acid.

Cellular Effects

This compound influences various cellular processes, particularly those related to protein synthesis and modification. By protecting amino groups, this compound prevents unwanted side reactions during peptide synthesis, ensuring the correct assembly of peptides and proteins . This protection is crucial for maintaining the integrity of cell signaling pathways, gene expression, and cellular metabolism. The presence of the Boc group can also affect the solubility and stability of peptides, influencing their transport and distribution within cells .

Molecular Mechanism

The mechanism of action of this compound involves the formation of a stable carbamate linkage between the Boc group and the amino group of the target molecule . This linkage is resistant to nucleophilic attack under neutral or basic conditions, providing effective protection during synthetic transformations. Upon exposure to acidic conditions, the Boc group is protonated, leading to its cleavage and the release of the free amino group . This process involves the formation of a tert-butyl cation intermediate, which is stabilized by resonance and subsequently eliminated as isobutylene .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The Boc group is relatively stable under neutral and basic conditions but can be gradually hydrolyzed under acidic conditions . Long-term exposure to acidic environments can lead to the complete removal of the Boc group, resulting in the release of the free amino group and potential changes in the activity and function of the protected molecule . In vitro and in vivo studies have shown that the stability of the Boc group is crucial for maintaining the desired effects of the protected peptides and proteins over time .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound effectively protects amino groups without causing significant toxicity or adverse effects . At high doses, the accumulation of the Boc group and its cleavage products can lead to toxic effects, such as cellular stress and disruption of normal cellular functions . Threshold effects have been observed, where the protective effects of the Boc group are maintained up to a certain dosage, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis and modification. The compound interacts with enzymes such as peptidases and proteases, which cleave the Boc group to release the free amino group . This process is essential for the proper assembly and function of peptides and proteins, as it ensures the correct sequence and structure of the synthesized molecules . The presence of the Boc group can also affect the metabolic flux and levels of metabolites, influencing the overall metabolic activity of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its solubility and stability properties. The Boc group enhances the solubility of the compound in organic solvents, facilitating its transport across cell membranes and within cellular compartments . The compound can interact with transporters and binding proteins that recognize the Boc group, aiding in its localization and accumulation within specific tissues and cells . The distribution of the compound can also be affected by its stability, as the gradual hydrolysis of the Boc group can lead to changes in its localization and activity .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The Boc group can act as a targeting signal, directing the compound to specific cellular compartments or organelles . Post-translational modifications, such as phosphorylation or glycosylation, can also influence the localization and activity of the compound, affecting its function within different subcellular environments . The presence of the Boc group can enhance the stability and solubility of the compound, facilitating its transport and accumulation within specific subcellular compartments .

生物活性

1-(tert-Butoxycarbonyl)-3-hydroxy-4-methylpiperidine-4-carboxylic acid, often abbreviated as Boc-3-hydroxy-4-methylpiperidine, is a compound of significant interest in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. Its molecular formula is , and it has a molecular weight of approximately 229.27 g/mol. The structural features contribute to its stability and reactivity, making it a valuable intermediate in synthetic chemistry.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions of appropriate precursors.

- Introduction of the Hydroxyl Group : The hydroxyl group is introduced at the 3-position via selective hydrolysis or oxidation reactions.

- Protection of the Amine Group : The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

- Carboxylation : The carboxylic acid group is introduced at the 4-position through carboxylation reactions.

The biological activity of this compound is primarily associated with its role as a precursor in the synthesis of various biologically active molecules. Its Boc group allows for selective modifications at other sites of the molecule without interference from the amine functionality.

Pharmacological Effects

Research indicates that compounds similar to 1-(tert-Butoxycarbonyl)-3-hydroxy-4-methylpiperidine have shown potential in various pharmacological applications:

- Neuroprotective Properties : In vitro studies have demonstrated that derivatives can inhibit amyloid-beta aggregation, which is significant in Alzheimer's disease research. For instance, related compounds have been shown to protect astrocytes against toxicity induced by amyloid-beta peptides .

- Enzyme Inhibition : Some studies indicate that related piperidine derivatives can act as inhibitors for enzymes such as acetylcholinesterase and β-secretase, which are crucial targets in Alzheimer's disease therapy .

Case Study 1: Neuroprotection Against Amyloid-Beta Toxicity

In a study investigating neuroprotective effects, compounds derived from piperidine structures were tested for their ability to protect astrocytes from amyloid-beta-induced cell death. Results indicated that these compounds could significantly improve cell viability when administered alongside amyloid-beta peptides, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Enzyme Inhibition Activity

Another study focused on evaluating the inhibitory effects on β-secretase and acetylcholinesterase. The compound demonstrated effective inhibition with an IC50 value of approximately 15.4 nM for β-secretase, indicating strong potential for treating cognitive decline associated with Alzheimer's disease .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism | IC50 (β-secretase) | Protective Effect on Astrocytes |

|---|---|---|---|

| This compound | Enzyme Inhibition | 15.4 nM | Significant |

| M4 Compound | Enzyme Inhibition | Not specified | Moderate |

| Galantamine | Acetylcholinesterase Inhibitor | Not specified | Significant |

This table illustrates how this compound compares favorably against other compounds regarding enzyme inhibition and neuroprotective effects.

科学的研究の応用

Synthetic Applications

1-(tert-Butoxycarbonyl)-3-hydroxy-4-methylpiperidine-4-carboxylic acid is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its applications include:

- Pharmaceutical Synthesis : It serves as a precursor for various pharmaceutical agents targeting the central nervous system and other therapeutic areas. The Boc group allows for selective functionalization, which is crucial in drug development.

- Agrochemical Development : The compound is also used in synthesizing agrochemicals, where its ability to modify biological activity is exploited.

Biological Applications

The compound plays a role in biological research, particularly in:

- Enzyme Mechanism Studies : It is employed to investigate enzyme mechanisms due to its structural features that mimic natural substrates or inhibitors.

- Building Blocks for Bioactive Molecules : The compound can be used to construct biologically active molecules, which are vital in drug discovery processes.

Case Study 1: Synthesis of CNS Active Compounds

Research has demonstrated that 1-(tert-butoxycarbonyl)-3-hydroxy-4-methylpiperidine derivatives can be synthesized and modified to develop potent central nervous system (CNS) agents. These studies focus on optimizing the synthesis routes to enhance yield and purity while maintaining biological activity.

Case Study 2: Enzyme Inhibition Studies

In enzyme studies, Boc-protected piperidines have been used as substrates to elucidate mechanisms of action for various enzymes. The compound's structure allows it to act as a competitive inhibitor, providing insights into enzyme kinetics and substrate specificity.

特性

IUPAC Name |

3-hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-5-12(4,9(15)16)8(14)7-13/h8,14H,5-7H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRDLXKAKYGCOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1O)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。